(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone
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Overview
Description
(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10BrClN2O2 and a molecular weight of 305.56 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, along with a morpholino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone involves several steps. One common synthetic route includes the reaction of 5-bromo-3-chloropyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Hydrolysis: The morpholino group can be hydrolyzed under acidic or basic conditions to form different derivatives
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form bonds with various biomolecules, affecting their function. The morpholino group can also interact with different pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone can be compared with similar compounds such as:
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
(5-Bromo-2-chloro-pyridin-3-yl)-methanol: This compound has a hydroxyl group instead of a morpholino group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-bromo-3-chloropyridin-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2/c11-7-5-8(12)9(13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNWRDQRMDWAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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